Nomifensine acetate
Overview
Description
Nomifensine acetate is a chemical compound that was primarily used as an antidepressant. It functions as a norepinephrine-dopamine reuptake inhibitor, which means it increases the amount of norepinephrine and dopamine available to receptors by blocking their reuptake transporters. This compound was developed in the 1960s and was marketed under the trade names Merital and Alival. it was withdrawn from the market in the 1980s due to safety concerns, particularly the risk of hemolytic anemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nomifensine acetate involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the tetrahydroisoquinoline core: This step involves the cyclization of a phenylethylamine derivative to form the tetrahydroisoquinoline core.
Introduction of the phenyl group: A phenyl group is introduced at the appropriate position on the tetrahydroisoquinoline core through a Friedel-Crafts alkylation reaction.
Acetylation: The final step involves the acetylation of the amine group to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Nomifensine acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the amine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can lead to the formation of nitroso or nitro derivatives, while reduction of the ketone group can lead to the formation of alcohol derivatives .
Scientific Research Applications
Nomifensine acetate has been used in various scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of norepinephrine-dopamine reuptake inhibition.
Biology: It is used to study the effects of increased dopamine and norepinephrine levels on cellular processes.
Medicine: It has been investigated for its potential use in treating conditions such as depression and attention deficit hyperactivity disorder.
Industry: It has been used in the development of new antidepressant drugs and as a reference compound in analytical chemistry
Mechanism of Action
Nomifensine acetate exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and improved mood and cognitive function. The molecular targets of this compound include the norepinephrine transporter and the dopamine transporter. By blocking these transporters, this compound prevents the reuptake of norepinephrine and dopamine, thereby increasing their availability to receptors .
Comparison with Similar Compounds
Nomifensine acetate is unique in its dual inhibition of norepinephrine and dopamine reuptake. Similar compounds include:
Imipramine: A tricyclic antidepressant that primarily inhibits the reuptake of norepinephrine and serotonin.
Amitriptyline: Another tricyclic antidepressant with similar mechanisms to imipramine.
Bupropion: A norepinephrine-dopamine reuptake inhibitor with a similar mechanism of action but different chemical structure.
This compound differs from these compounds in its chemical structure and its specific inhibition of norepinephrine and dopamine reuptake without significant effects on serotonin reuptake .
Properties
IUPAC Name |
N-(2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-13(21)19-18-10-6-9-15-16(11-20(2)12-17(15)18)14-7-4-3-5-8-14/h3-10,16H,11-12H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJROOBBEEKKHHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1CN(CC2C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346643 | |
Record name | Acetamide, N-(1,2,3,4-tetrahydro-2-methyl-4-phenyl-8-isoquinolinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63806-80-4 | |
Record name | N-(1,2,3,4-Tetrahydro-2-methyl-4-phenyl-8-isoquinolinyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63806-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-(1,2,3,4-tetrahydro-2-methyl-4-phenyl-8-isoquinolinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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